N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine
Overview
Description
N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method for synthesizing N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine involves the cyclization of N-ethyl-N-methyl-β-aminopropionitrile.
Hydrogenation Method: Another approach involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to form N-acetyl-N-methylpropanediamine, followed by cyclization in the presence of copper chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the cyclization method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies .
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications. It has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells . Additionally, its interaction with microbial enzymes can disrupt essential metabolic processes, resulting in antimicrobial activity .
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares a similar tetrahydro structure but differs in the ring composition and functional groups.
N,N-Dimethylpropyleneurea: Another similar compound with a different ring structure and functional groups.
Uniqueness: N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is unique due to its naphthyridine core, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)10-8-4-3-6-11-9(8)5-7-12-10/h5,7,11H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQRFNVJLWDQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820673-39-9 | |
Record name | N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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